3-(2-Methylphenyl)-2-methylbenzoic acid
Overview
Description
3-(2-Methylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a 2-methylphenyl group and an additional methyl group on the benzoic acid ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in organic synthesis, particularly in suzuki-miyaura coupling . This suggests that the compound might interact with a variety of biological targets, depending on its specific structure and functional groups.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-Methylphenyl)-2-methylbenzoic acid are not well-documented. Based on its structural similarity to other benzoic acid derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
The cellular effects of this compound are currently unknown. It is possible that this compound could influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could be metabolized by various enzymes and interact with various cofactors .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins .
Subcellular Localization
Depending on its biochemical properties, it could potentially be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylphenyl with 2-methylbenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Another approach involves the Grignard reaction, where 2-methylphenylmagnesium bromide is reacted with 2-methylbenzoic acid. This method requires the use of an inert atmosphere and anhydrous solvents to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Methylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the 2-methylphenyl group, resulting in different chemical and physical properties.
3-Methylbenzoic acid: Similar structure but with the methyl group in a different position, leading to variations in reactivity and applications.
2-Methylphenylacetic acid: Contains a different arrangement of the methyl and phenyl groups, affecting its chemical behavior.
Uniqueness
3-(2-Methylphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-(2-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-3-4-7-12(10)13-8-5-9-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCKWWUPOFGQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688582 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-18-4 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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